molecular formula C18H13Cl3N4 B14208575 3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole CAS No. 845824-13-7

3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole

Cat. No.: B14208575
CAS No.: 845824-13-7
M. Wt: 391.7 g/mol
InChI Key: WDDQWHPGHFDYIC-UHFFFAOYSA-N
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Description

3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole is a complex organic compound that features a unique combination of a trichloromethyl group, a triazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole typically involves the reaction of 6-phenyl-3-trichloromethyl-1,2,4-triazine with indole under specific conditions. One common method involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The indole moiety can interact with various receptors, modulating their activity. The triazine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole is unique due to its combination of a trichloromethyl group, a triazine ring, and an indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

845824-13-7

Molecular Formula

C18H13Cl3N4

Molecular Weight

391.7 g/mol

IUPAC Name

3-[6-phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole

InChI

InChI=1S/C18H13Cl3N4/c19-18(20,21)17-23-16(13-10-22-14-9-5-4-8-12(13)14)15(24-25-17)11-6-2-1-3-7-11/h1-10,16,22H,(H,23,25)

InChI Key

WDDQWHPGHFDYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC2C3=CNC4=CC=CC=C43)C(Cl)(Cl)Cl

Origin of Product

United States

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